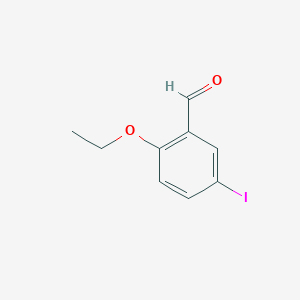

2-Ethoxy-5-iodobenzaldehyde

Description

Contextualization within Functionalized Aromatic Aldehydes

Aromatic aldehydes are a class of organic compounds where an aldehyde group is directly attached to an aromatic ring. fiveable.me They are fundamental intermediates in the synthesis of a wide array of materials, including pharmaceuticals, agrochemicals, fragrances, and dyes. nih.govresearchgate.net The reactivity of these compounds is dominated by the aldehyde group, which readily undergoes nucleophilic addition reactions, and the aromatic ring, which can participate in electrophilic aromatic substitution. fiveable.me

Significance as a Versatile Organic Intermediate and Building Block

The true value of 2-Ethoxy-5-iodobenzaldehyde lies in its capacity as a versatile organic intermediate. lookchem.com Its trifunctional nature allows for a stepwise and selective manipulation of its different reactive centers.

The aldehyde group provides a handle for chain elongation and the introduction of diverse structural motifs through reactions like Wittig, aldol (B89426) condensation, and reductive amination. The iodine atom is particularly significant for its ability to participate in transition-metal-catalyzed cross-coupling reactions. Seminal methods like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings use such aryl iodides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capability is crucial for assembling the complex carbon skeletons of many modern pharmaceutical agents and functional materials. researchgate.net

The ethoxy group, while seemingly simple, modulates the electronic environment of the ring and can influence the outcomes of reactions at the other sites. Its presence makes 2-Ethoxy-5-iodobenzaldehyde a valuable precursor for creating highly substituted and complex molecules that might be challenging to prepare through other synthetic routes. umich.edu

Historical Development of Related Iodinated Aromatic Compounds

The synthesis of aromatic iodides has been a subject of study for over 150 years. mdpi.com Early methods for the direct iodination of aromatic compounds often required harsh conditions and sometimes resulted in mixtures of products. researchgate.net The development of milder and more selective iodination techniques was a significant advancement in organic synthesis.

Historically, the direct iodination of aromatic rings was achieved using molecular iodine in the presence of an oxidizing agent. publish.csiro.au Oxidants like nitric acid, iodic acid, or periodic acid were used to generate a more electrophilic iodine species (like I+) capable of attacking the aromatic ring. mdpi.com The use of mercury(II) oxide was also a common method in the mid-20th century for activating iodine for the substitution of aromatic ethers. publish.csiro.au

A major leap forward came with the development of reagents like N-Iodosuccinimide (NIS), which provides a source of electrophilic iodine under relatively mild conditions, often in acidic media or in the presence of a catalyst. The continuous refinement of these methods, including the use of laccase-catalyzed iodination with potassium iodide (KI) and electrochemical methods, has made a wide variety of iodinated aromatic compounds, including 2-Ethoxy-5-iodobenzaldehyde, more accessible for research and development. researchgate.netrsc.org These advancements have been crucial in expanding the synthetic utility of iodoarenes. mdpi.com

Overview of Key Research Domains

The unique structural features of 2-Ethoxy-5-iodobenzaldehyde make it a valuable tool in several key areas of chemical research:

Medicinal Chemistry and Pharmaceutical Synthesis: As an intermediate, this compound is used in the construction of more complex molecules with potential therapeutic effects. lookchem.com The ability to use the iodo-substituent for cross-coupling reactions allows for the synthesis of diverse libraries of compounds for drug discovery programs.

Organic Synthesis and Methodology Development: Chemists use substrates like 2-Ethoxy-5-iodobenzaldehyde to explore new synthetic reactions and strategies. Its well-defined reactive sites allow for the testing and optimization of new catalytic systems and reaction conditions.

Materials Science: Functionalized aromatic compounds are building blocks for creating novel polymers and materials with specific electronic or optical properties. The substitution pattern on 2-Ethoxy-5-iodobenzaldehyde can be leveraged to design and synthesize monomers for specialized polymers.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHADEAJEKCFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 5 Iodobenzaldehyde and Its Precursors

Regioselective Iodination Strategies

The introduction of an iodine atom at the 5-position of the 2-ethoxybenzaldehyde ring requires careful consideration of the directing effects of the existing substituents. The ethoxy group (-OEt) is an activating ortho, para-director due to its electron-donating resonance effect, while the aldehyde group (-CHO) is a deactivating meta-director owing to its electron-withdrawing inductive and resonance effects. organicchemistrytutor.comwikipedia.orgpitt.edu Consequently, the position para to the strongly activating ethoxy group and meta to the deactivating aldehyde group (the C5 position) is the most electronically favored site for electrophilic aromatic substitution. chemistrytalk.orgyoutube.com

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. This typically involves the reaction of the aromatic substrate with an electrophilic iodine source. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with moderately activated or deactivated aromatic rings and thus requires an activating agent, usually an oxidizing agent, to generate a more potent electrophile, such as the iodonium ion (I⁺). organic-chemistry.orgorganic-chemistry.org

Commonly employed oxidizing agents in conjunction with molecular iodine include nitric acid, hydrogen peroxide, and various peroxy acids. nih.govresearchgate.net Sustainable and greener alternatives have also been developed, utilizing reagents like sodium percarbonate or electrochemical methods to generate the active iodinating species. nih.govnih.gov Another approach involves the use of pre-formed electrophilic iodine reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). organic-chemistry.orgnih.gov

The regioselectivity of the iodination of 2-ethoxybenzaldehyde is primarily governed by the powerful directing effect of the ethoxy group. The table below summarizes various electrophilic iodination methods that have been applied to activated aromatic systems, which are analogous to the iodination of 2-ethoxybenzaldehyde.

Table 1: Electrophilic Iodination Reagents and Conditions for Aromatic Compounds

| Reagent System | Oxidant/Activator | Typical Substrates | Key Features |

|---|---|---|---|

| I₂ | HIO₃ in PEG-400 | Benzaldehydes, acetophenones | Eco-friendly procedure with good yields. benthamdirect.com |

| I₂ | Sodium Percarbonate (SPC) | Activated and deactivated arenes | "Green" and inexpensive oxidant. nih.gov |

| N-Iodosuccinimide (NIS) | Lewis Acids (e.g., FeCl₃) | Activated arenes (e.g., 2-methoxybenzaldehyde) | High regioselectivity for the para position. acs.orgcore.ac.uk |

| I₂ | IBX in CH₃CN/TFA | Electron-rich and electron-deficient aromatics | Facile generation of iodonium ions. organic-chemistry.org |

| KI / NaIO₄ | H₂SO₄ | Deactivated arenes | Strong electrophilic I⁺ generation. organic-chemistry.org |

Metal-Catalyzed Iodination Reactions

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto aromatic rings, offering alternative selectivities compared to classical electrophilic substitution. Palladium and copper are among the most studied metals for this purpose.

Palladium-catalyzed C-H iodination often proceeds via a directed mechanism, where a coordinating group on the substrate directs the metal catalyst to a specific C-H bond, typically in the ortho position. researchgate.net While this is highly effective for ortho-iodination, achieving para-selectivity can be more challenging. However, innovative strategies, such as the use of transient directing groups, are continually being developed. researchgate.net

Copper-catalyzed iodination reactions, often in conjunction with hypervalent iodine reagents, provide another avenue for C-H functionalization. mdpi.com These methods can offer different reactivity and selectivity profiles compared to palladium-catalyzed systems.

The table below presents examples of metal-catalyzed iodination reactions on aromatic compounds.

Table 2: Metal-Catalyzed Iodination of Aromatic Compounds

| Catalyst System | Directing Group | Position of Iodination | Substrate Example |

|---|---|---|---|

| Palladium Acetate | Amine | ortho | Benzaldehyde (B42025) derivatives researchgate.net |

| Copper(II) Acetate / 2-hydroxynicotinaldehyde | Transient Imine | ortho | Benzylamines nih.gov |

| Copper Fluoride / β-alanine | Transient Imine | ortho | Benzaldehydes researchgate.netchemrxiv.org |

| Palladium(0) / Light | Aryl Iodide (transfer) | Nonactivated C(sp³)–H | Alkanes ethz.chethz.chfigshare.comresearchgate.net |

| Iron(III) Chloride | Carbonyl | para | 2-Methoxybenzaldehyde acs.orggla.ac.uk |

Enzymatic and Sustainable Iodination Protocols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Halogenase enzymes, particularly flavin-dependent halogenases (FDHs), are known to catalyze the regioselective halogenation of a variety of aromatic substrates. nih.govrsc.orgresearchgate.net These enzymes utilize a halide salt (e.g., KI), an oxidizing agent (molecular oxygen), and a reduced flavin cofactor to generate a reactive halogenating species. rsc.org The high degree of regioselectivity is dictated by the enzyme's active site, which positions the substrate for halogenation at a specific carbon atom. While the direct enzymatic iodination of 2-ethoxybenzaldehyde has not been extensively reported, the substrate scope of engineered halogenases is continually expanding. researchgate.net

Other sustainable approaches to iodination include the use of laccase-catalyzed systems, which can oxidize iodide to molecular iodine in situ using aerial oxygen as the ultimate oxidant. rsc.org Electrochemical methods also represent a green alternative, where the iodinating species is generated at an electrode surface, avoiding the need for chemical oxidants. nih.gov

Etherification Routes to Introduce the Ethoxy Moiety

An alternative synthetic route to 2-ethoxy-5-iodobenzaldehyde involves the formation of the ethoxy ether linkage as a key step. This is typically achieved by the alkylation of a pre-existing phenolic hydroxyl group on an iodinated precursor, most notably 5-iodosalicylaldehyde.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com In the context of 2-ethoxy-5-iodobenzaldehyde synthesis, this would entail the deprotonation of the phenolic hydroxyl group of 5-iodosalicylaldehyde to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide. francis-press.com

The reaction is typically carried out in the presence of a base to generate the phenoxide in situ. The choice of base and solvent is crucial for the success of the reaction. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be used, but weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient for the deprotonation of the more acidic phenolic proton. edubirdie.com Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone (B3395972) are commonly employed to facilitate the SN2 reaction. wikipedia.org

The general conditions for a Williamson ether synthesis are outlined below:

Table 3: General Conditions for Williamson Ether Synthesis

| Component | Examples | Role in Reaction |

|---|---|---|

| Substrate | Alcohol or Phenol | Source of the alkoxide/phenoxide nucleophile. |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the hydroxyl group. edubirdie.com |

| Alkylating Agent | Alkyl Halide (e.g., Ethyl Iodide) | Electrophile that is attacked by the nucleophile. |

| Solvent | DMF, DMSO, Acetone | Polar aprotic solvent to facilitate SN2 reaction. |

| Temperature | Room Temperature to Reflux | Reaction rate is temperature-dependent. wikipedia.org |

Alkylation of Phenolic Hydroxyl Groups

The direct O-alkylation of the phenolic hydroxyl group of 5-iodosalicylaldehyde is a straightforward application of the Williamson ether synthesis. organic-chemistry.org The precursor, 5-iodosalicylaldehyde, can be synthesized via the electrophilic iodination of salicylaldehyde. chemicalbook.com The phenolic proton of 5-iodosalicylaldehyde is acidic enough to be removed by a moderately strong base. The resulting phenoxide is a good nucleophile that will readily react with an ethyl halide.

The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve high yields and minimize potential side reactions. For instance, the use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes improve the reaction efficiency, especially when dealing with heterogeneous reaction mixtures. utahtech.edu

The following table lists the chemical compounds mentioned in this article.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Ethoxy-5-iodobenzaldehyde |

| 2-Ethoxybenzaldehyde |

| 5-Iodosalicylaldehyde |

| Salicylaldehyde |

| Ethyl Iodide |

| Ethyl Bromide |

| Sodium Hydride |

| Potassium Hydride |

| Potassium Carbonate |

| Sodium Hydroxide |

| Dimethylformamide (DMF) |

| Dimethyl Sulfoxide (DMSO) |

| Acetone |

| Tetrabutylammonium Bromide |

| Molecular Iodine (I₂) |

| N-Iodosuccinimide (NIS) |

| Iodine Monochloride (ICl) |

| Nitric Acid |

| Hydrogen Peroxide |

| Sodium Percarbonate |

| 2-Methoxybenzaldehyde |

| Palladium Acetate |

| Copper(II) Acetate |

| 2-Hydroxynicotinaldehyde |

| Copper Fluoride |

| β-Alanine |

Formylation Techniques for Benzaldehyde Derivatives

The introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone of synthetic organic chemistry. For electron-rich aromatic compounds, such as the precursors to 2-ethoxy-5-iodobenzaldehyde, electrophilic aromatic substitution reactions are commonly employed. Two prominent methods for this transformation are the Vilsmeier-Haack and Rieche formylation reactions.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchem-station.com The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org This combination forms a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent, which then acts as the formylating agent. nrochemistry.comwikipedia.org

The mechanism of the Vilsmeier-Haack reaction involves the electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of a precursor, such as 1-ethoxy-4-iodobenzene. This is followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the desired aldehyde. chem-station.comnrochemistry.com The reaction is regioselective, with the formyl group typically being introduced at the position most activated by the electron-donating groups and least sterically hindered. nrochemistry.comjk-sci.com For a precursor like 1-ethoxy-4-iodobenzene, the ethoxy group is an ortho-, para-director. Since the para position is blocked by the iodine atom, the formylation is directed to the ortho position, yielding 2-ethoxy-5-iodobenzaldehyde.

The reaction conditions for Vilsmeier-Haack formylation are generally considered mild. ambeed.com However, the reactivity of the aromatic substrate dictates the necessary temperature, which can range from 0 °C to 80 °C. jk-sci.com Common solvents for this reaction include DMF itself, or chlorinated solvents like dichloromethane (DCM). nrochemistry.comjk-sci.com

A general experimental procedure involves the slow addition of phosphorus oxychloride to a solution of the aromatic substrate in DMF at a low temperature, followed by heating to drive the reaction to completion. The reaction mixture is then quenched with an aqueous solution, often containing a base like sodium acetate, to facilitate the hydrolysis of the iminium intermediate. nrochemistry.com

Table 1: General Parameters for Vilsmeier-Haack Formylation

| Parameter | Typical Conditions |

| Formylating Agent | Vilsmeier reagent (from DMF/POCl₃) |

| Substrate | Electron-rich aromatic compounds |

| Stoichiometry | Excess DMF often used as solvent |

| Temperature | 0 °C to 80 °C |

| Solvent | DMF, Dichloromethane (DCM) |

| Workup | Aqueous hydrolysis |

The Rieche formylation is another important method for the formylation of activated aromatic rings. wikipedia.org This reaction employs dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). wikipedia.orgcommonorganicchemistry.com

The mechanism is believed to involve the formation of a dichloromethyl cation ([CHCl₂]⁺) or a related electrophilic species through the action of the Lewis acid on dichloromethyl methyl ether. This electrophile then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting intermediate furnishes the benzaldehyde.

The Rieche formylation is particularly useful for phenols and their ethers. wikipedia.org The reaction conditions typically involve dissolving the aromatic substrate in an inert solvent like dichloromethane and adding the Lewis acid at a low temperature, followed by the addition of dichloromethyl methyl ether. uniroma1.it The reaction is often carried out at temperatures ranging from -78 °C to room temperature. researchgate.net

An improved Rieche formylation procedure has been developed using silver trifluoromethanesulfonate (AgOTf) as a promoter, which allows the reaction to proceed smoothly at low temperatures and with shorter reaction times. This modified method has shown tolerance to a wider range of protecting groups. researchgate.net

Table 2: Comparison of Vilsmeier-Haack and Rieche Formylation

| Feature | Vilsmeier-Haack Formylation | Rieche Formylation |

| Formylating Agent | Vilsmeier Reagent (e.g., from DMF/POCl₃) | Dichloromethyl methyl ether |

| Activator | Phosphorus oxychloride (POCl₃) | Lewis Acid (e.g., TiCl₄, SnCl₄) |

| Substrate Scope | Electron-rich arenes and heterocycles | Primarily electron-rich arenes like phenols and their ethers |

| Byproducts | Dimethylamine hydrochloride, phosphates | Stoichiometric amounts of Lewis acid waste |

Convergent and Divergent Synthetic Pathways

The synthesis of 2-ethoxy-5-iodobenzaldehyde can be approached through both convergent and divergent strategies, which offer different advantages in terms of efficiency and the ability to generate molecular diversity.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For 2-ethoxy-5-iodobenzaldehyde, a convergent approach could involve the synthesis of an ethoxy-substituted aromatic precursor and an iodo-substituted aromatic precursor, followed by a coupling reaction to assemble the final carbon skeleton before or after the introduction of the formyl group. However, a more common and direct approach for this specific molecule is a linear sequence of reactions on a simpler starting material.

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related compounds. In the context of 2-ethoxy-5-iodobenzaldehyde, a divergent approach could start from a readily available precursor like 4-iodophenol. This common starting material could be ethoxylated to give 1-ethoxy-4-iodobenzene, which is then formylated to yield the target molecule. Alternatively, the 4-iodophenol could be subjected to other transformations to create a library of related compounds. Another example of a divergent approach starts with 2-hydroxy-5-iodobenzaldehyde. This intermediate can be alkylated with various alkyl halides to produce a range of 2-alkoxy-5-iodobenzaldehydes, with 2-ethoxy-5-iodobenzaldehyde being one specific target. This strategy is efficient for creating a series of analogues for structure-activity relationship studies.

Optimization of Reaction Conditions and Yields in Scalable Syntheses

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of 2-ethoxy-5-iodobenzaldehyde, several factors in the formylation step are critical for optimization.

In the Vilsmeier-Haack reaction, the ratio of the substrate to the Vilsmeier reagent, reaction temperature, and reaction time are key parameters to be optimized. iaamonline.org The use of excess reagent can ensure complete conversion but may lead to purification challenges and increased cost. The temperature profile of the reaction is also crucial; it must be high enough to ensure a reasonable reaction rate but low enough to prevent the formation of byproducts. Solvent choice can also impact the reaction outcome, with greener and more easily recoverable solvents being preferred in industrial settings. iaamonline.org

For scalable processes, minimizing waste and simplifying workup procedures are paramount. In the context of formylation reactions, this could involve the use of catalytic systems or the development of continuous flow processes. While traditional methods like the Vilsmeier-Haack and Rieche reactions are robust, they often generate stoichiometric amounts of waste. uniroma1.it Therefore, developing more atom-economical and environmentally friendly formylation methods is an ongoing area of research.

Reactivity and Mechanistic Transformations of 2 Ethoxy 5 Iodobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site for a variety of nucleophilic addition and related reactions. The electronic environment of the benzene (B151609) ring, influenced by the electron-donating ethoxy group and the electron-withdrawing iodo group, modulates the reactivity of this aldehyde.

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. This is often followed by a dehydration step, leading to condensation products.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgwikipedia.org The active methylene compound, flanked by two electron-withdrawing groups (Z), is readily deprotonated to form a carbanion, which then acts as a nucleophile. wikipedia.org

While specific examples of 2-Ethoxy-5-iodobenzaldehyde undergoing Knoevenagel condensation are not extensively documented in dedicated studies, its structure is amenable to this transformation. The general reaction involves the nucleophilic addition of the active hydrogen compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org For instance, reactions of various aromatic aldehydes with active methylene compounds like malonic acid or 2,4-thiazolidinedione (B21345) are well-established, often catalyzed by bases such as piperidine (B6355638) or even baker's yeast. wikipedia.orgrsc.org Given this, 2-Ethoxy-5-iodobenzaldehyde would be expected to react with such active methylene compounds to produce the corresponding arylidene derivatives.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated. magritek.com In a crossed aldol condensation, an aldehyde lacking α-hydrogens, such as 2-Ethoxy-5-iodobenzaldehyde, can react with a ketone in the presence of a base.

For example, various aromatic aldehydes have been shown to react with acetone (B3395972) in the presence of functionalized ionic liquid catalysts to form α,β-unsaturated ketones. nih.gov The reaction proceeds via the formation of a ketone enolate which attacks the electrophilic carbonyl carbon of the aldehyde. magritek.comnih.gov It is anticipated that 2-Ethoxy-5-iodobenzaldehyde would undergo similar base-catalyzed condensation with ketones like acetone or acetophenone (B1666503) to yield the corresponding chalcone-like structures. tandfonline.com

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds. aablocks.com This process involves the initial reaction of the aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165).

Research on related compounds, such as 3-ethoxy-2-hydroxy-5-iodobenzaldehyde, has demonstrated successful reductive amination with various primary amines in methanol, using sodium borohydride as the reducing agent, to produce a library of novel benzylamine (B48309) derivatives. researchgate.net This strategy is broadly applicable, and it is expected that 2-Ethoxy-5-iodobenzaldehyde would react similarly with a wide range of primary and secondary amines to yield the corresponding N-substituted 2-ethoxy-5-iodobenzylamines.

Oxidation and Reduction Chemistry

The aldehyde functional group in 2-Ethoxy-5-iodobenzaldehyde can be readily oxidized or reduced.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-ethoxy-5-iodobenzoic acid. This transformation can be achieved using a variety of oxidizing agents. For the structurally similar 4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde, oxidizing agents like potassium permanganate (B83412) or chromium trioxide are cited as effective for this purpose.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (2-ethoxy-5-iodophenyl)methanol. This is a common transformation typically accomplished with mild reducing agents. Sodium borohydride (NaBH₄) is a standard reagent for the selective reduction of aldehydes and ketones and is effective for this conversion, as demonstrated on analogous structures like 4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde. ambeed.com

Reactions Involving the Aromatic Halogen (Iodo) Substituent

The carbon-iodine bond in 2-Ethoxy-5-iodobenzaldehyde provides a reactive handle for numerous cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound a valuable substrate in palladium- and copper-catalyzed transformations. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. organic-chemistry.orgnih.gov 2-Ethoxy-5-iodobenzaldehyde is an ideal substrate for Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond at the C-5 position. By reacting it with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base, a diverse array of 5-aryl or 5-vinyl-2-ethoxybenzaldehydes can be synthesized. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The iodo-substituent of 2-Ethoxy-5-iodobenzaldehyde can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C-5 position of the benzene ring. bath.ac.uk

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgbeilstein-journals.org 2-Ethoxy-5-iodobenzaldehyde can be coupled with a variety of terminal alkynes via the Sonogashira reaction to produce 5-alkynyl-2-ethoxybenzaldehydes, which are useful intermediates for more complex structures. nih.govsioc-journal.cn

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling of aryl halides with alcohols, amines, or thiols. wikipedia.orgorganic-chemistry.org This reaction can be used to form diaryl ethers, N-aryl amines, or diaryl thioethers. For example, a copper-catalyzed Ullmann condensation between an ortho-iodobenzaldehyde and an amidine hydrochloride has been used to synthesize quinazolines. nih.gov This suggests that 2-Ethoxy-5-iodobenzaldehyde could be employed in similar copper-catalyzed C-O, C-N, or C-S bond-forming reactions. wikipedia.org

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

The presence of an iodine atom on the aromatic ring makes 2-Ethoxy-5-iodobenzaldehyde an excellent substrate for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, facilitating oxidative addition to the palladium catalyst, often under milder conditions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. nih.gov For instance, 2-Ethoxy-5-iodobenzaldehyde can be coupled with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield 2-ethoxy-5-(alkynyl)benzaldehydes. These reactions are typically carried out in solvents like THF or DMF. beilstein-journals.org The resulting products are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. beilstein-journals.org

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. wikipedia.org This reaction is widely used for the synthesis of biaryl compounds. nih.govmdpi.com 2-Ethoxy-5-iodobenzaldehyde can react with various arylboronic acids to produce 5-aryl-2-ethoxybenzaldehydes. The reaction generally requires a palladium catalyst, a base (like sodium carbonate or potassium phosphate), and a suitable solvent system, which can include aqueous mixtures. wikipedia.orgnih.gov

Heck Reaction: In the Heck reaction, 2-Ethoxy-5-iodobenzaldehyde is coupled with an alkene in the presence of a palladium catalyst and a base. mychemblog.comnih.gov This reaction results in the formation of a new carbon-carbon bond at the site of the iodine atom, leading to the synthesis of substituted styrenes or other vinylarenes. The reaction tolerates a wide variety of functional groups on the alkene component. mychemblog.com The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mychemblog.com

| Reaction | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 2-Ethoxy-5-(alkynyl)benzaldehyde |

| Suzuki | Arylboronic Acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | 5-Aryl-2-ethoxybenzaldehyde |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Ethoxy-5-(vinyl)benzaldehyde derivative |

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions. youtube.com For SNA_r to proceed on an aryl halide, the ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com In 2-Ethoxy-5-iodobenzaldehyde, the aldehyde group is an electron-withdrawing group, but it is situated meta to the iodine atom, which is not ideal for activating the ring towards traditional SNA_r.

However, nucleophilic substitution can still be achieved under more forcing conditions or through alternative mechanisms. For example, reactions with very strong nucleophiles, such as amide ions, can proceed through a benzyne (B1209423) intermediate. pressbooks.pub This elimination-addition mechanism involves the initial deprotonation of the aromatic ring adjacent to the halogen, followed by the elimination of the halide to form a highly reactive benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product. pressbooks.pub

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)

The aryl iodide functionality of 2-Ethoxy-5-iodobenzaldehyde allows for the formation of organometallic intermediates, which are powerful nucleophiles in their own right.

Grignard Reagents: The reaction of 2-Ethoxy-5-iodobenzaldehyde with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent. chemguide.co.uksigmaaldrich.com However, the presence of the aldehyde group within the same molecule complicates this transformation, as the newly formed Grignard reagent could potentially react with the aldehyde of another molecule in the reaction mixture. To circumvent this, the aldehyde group would need to be protected prior to the Grignard formation.

Organolithium Reagents: Similarly, organolithium reagents can be prepared from aryl halides via reaction with lithium metal or through lithium-halogen exchange with an existing organolithium compound like n-butyllithium or t-butyllithium. youtube.comwikipedia.org This exchange is often very fast, even at low temperatures. wikipedia.org As with Grignard reagents, the aldehyde functionality would require protection to prevent intramolecular reactions. Once formed and with the aldehyde protected, these organolithium intermediates are highly reactive nucleophiles that can participate in a wide range of carbon-carbon bond-forming reactions. wikipedia.orgresearchgate.net

Transformations of the Ethoxy Group

Cleavage and Interconversion of Ether Linkages

The ethoxy group in 2-Ethoxy-5-iodobenzaldehyde is a relatively stable ether linkage. However, it can be cleaved under certain conditions, typically involving strong acids. Treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can lead to the cleavage of the ether bond to yield the corresponding phenol. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are also effective reagents for cleaving aryl ethers. nih.gov For instance, the cleavage of a methyl ether in a similar compound, 5-iodovanillin, was achieved using aluminum chloride in pyridine. nih.gov This cleavage can be a strategic step to unmask a hydroxyl group for further functionalization.

Combined and Tandem Reaction Sequences Utilizing Multiple Functional Groups

The multifunctional nature of 2-Ethoxy-5-iodobenzaldehyde makes it an ideal substrate for tandem or one-pot reactions, where multiple transformations occur sequentially without the isolation of intermediates. For example, a one-pot hydroacylation–cross-coupling reaction could be envisioned. aurigeneservices.com In such a sequence, the aldehyde could first react with a suitable reagent, and then the aryl iodide could undergo a palladium-catalyzed cross-coupling reaction in the same reaction vessel. aurigeneservices.com Another possibility is a tandem reaction involving the initial transformation of the aldehyde, for instance, into an imine, followed by an intramolecular cyclization that incorporates the aryl iodide position.

Stereochemical Aspects of Reactions Derived from the Compound

The stereochemical outcomes of reactions involving 2-Ethoxy-5-iodobenzaldehyde are primarily centered around the transformations of its aldehyde group.

The aldehyde is prochiral, meaning that nucleophilic addition to the carbonyl carbon can generate a new stereocenter. The addition of a non-chiral nucleophile, such as a Grignard reagent or an organolithium reagent, to the aldehyde will result in a racemic mixture of the corresponding secondary alcohol. libretexts.org

However, by employing chiral reagents or catalysts, it is possible to achieve stereoselective additions to the aldehyde. For example, the use of a chiral reducing agent could lead to the enantioselective reduction of the aldehyde to a primary alcohol with a specific stereochemistry at the benzylic position. Similarly, the addition of organometallic reagents in the presence of a chiral ligand or auxiliary can induce facial selectivity, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The stereochemistry of the double bond (E/Z) in reactions like the Wittig or Horner-Wadsworth-Emmons reaction, which convert the aldehyde to an alkene, can also be controlled by the choice of reagents and reaction conditions. researchgate.netscispace.com

2 Ethoxy 5 Iodobenzaldehyde As a Strategic Building Block in Complex Molecule Synthesis

Role in Natural Product and Analog Synthesis

The structural motifs present in 2-ethoxy-5-iodobenzaldehyde are found in various natural products and their synthetic analogs. ambeed.com While specific examples of its direct use in the total synthesis of a natural product are not detailed in the search results, its utility as a building block for creating complex molecular scaffolds is evident. The combination of the ethoxy, iodo, and aldehyde groups allows for stepwise and controlled modifications, which is a crucial aspect of synthesizing complex natural product analogs. The iodo-substituent is particularly useful for introducing molecular diversity through cross-coupling reactions.

Contributions to Combinatorial Chemistry and Chemical Library Design

2-Ethoxy-5-iodobenzaldehyde serves as a valuable building block in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large, diverse collections of chemical compounds known as libraries. The strategic positioning of its functional groups—the aldehyde, the ethoxy group, and the iodine atom—allows for a multitude of chemical transformations, making it an ideal starting point for generating molecular diversity.

The aldehyde group is a versatile handle for various reactions, including reductive aminations, Wittig reactions, and the formation of imines and hydrazones. The iodine atom is particularly significant as it enables participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. The ethoxy group, while seemingly simple, provides steric bulk and modulates the electronic properties of the benzene (B151609) ring, which can influence the reactivity of the other functional groups and the biological activity of the final compounds.

A key application of structurally related iodinated benzaldehydes is in the construction of DNA-Encoded Libraries (DELs). In this cutting-edge approach, chemical building blocks are tagged with unique DNA fragments. Through a series of iterative chemical reactions and DNA ligations, vast libraries containing billions of different compounds can be synthesized. These libraries are then screened against a biological target of interest. For instance, a DNA-encoded chemical library screen was utilized to identify potent inhibitors of Mcl-1, an anti-apoptotic protein often implicated in cancer. reactionbiology.com In such a screen, a building block like 3-ethoxy-2-hydroxy-5-iodobenzaldehyde can be incorporated into a macrocyclic structure, where the iodo-aryl fragment plays a crucial role in binding to the target protein. reactionbiology.com

The utility of 2-ethoxy-5-iodobenzaldehyde and its analogs in combinatorial synthesis is further highlighted by their use in creating focused libraries for structure-activity relationship (SAR) studies. By systematically varying the substituents introduced at the iodine and aldehyde positions, chemists can rapidly explore the chemical space around a hit compound to optimize its potency, selectivity, and pharmacokinetic properties. reactionbiology.com For example, after identifying an initial macrocyclic hit from a DEL screen, a combinatorial array is often synthesized to explore the SAR. reactionbiology.com

Table 1: Key Reactions of 2-Ethoxy-5-iodobenzaldehyde in Library Synthesis

| Reaction Type | Functional Group Involved | Potential Reagents | Bond Formed |

| Suzuki Coupling | Iodine | Aryl/vinyl boronic acids, Pd catalyst, base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Iodine | Terminal alkynes, Pd/Cu catalysts, base | C(sp²)-C(sp) |

| Heck Coupling | Iodine | Alkenes, Pd catalyst, base | C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Iodine | Amines, Pd catalyst, base | C(sp²)-N |

| Reductive Amination | Aldehyde | Amines, reducing agent (e.g., NaBH₃CN) | C-N |

| Wittig Reaction | Aldehyde | Phosphonium ylides | C=C |

Scaffold for Molecular Recognition Studies (as a probe precursor)

The structural framework of 2-ethoxy-5-iodobenzaldehyde makes it an excellent precursor for the synthesis of molecular probes designed for molecular recognition studies. Molecular probes are specialized molecules used to detect, visualize, or quantify biological molecules or processes, such as enzyme activity or receptor binding. The benzaldehyde (B42025) moiety with its specific substitution pattern serves as a versatile scaffold that can be elaborated into more complex structures capable of specific interactions with biological targets.

The iodine atom is a critical feature for its use as a probe precursor. It can be readily substituted with a variety of reporter groups, such as fluorophores, biotin (B1667282) tags, or radioactive isotopes, through cross-coupling reactions. This allows for the "tagging" of the molecule for detection in biological assays. Furthermore, the iodine itself can be used in the synthesis of radiolabeled probes (e.g., with ¹²⁵I) for use in radioligand binding assays and imaging techniques like SPECT (Single Photon Emission Computed Tomography).

Derivatives of 2-ethoxy-5-iodobenzaldehyde are employed in the development of probes for studying enzyme inhibition and receptor binding. The core structure can be modified to mimic the natural ligand of a target protein, with the ethoxy and iodo-substituents fine-tuning the binding affinity and selectivity. For example, related iodinated aromatic compounds have been shown to have an affinity for ligands possessing electron-donating groups, such as methoxy (B1213986) and hydroxyl moieties, which can be a factor in their interaction with biological macromolecules. biosynth.com

The aldehyde functionality provides a convenient point for attaching the probe to a linker or another molecular fragment designed to enhance binding or cellular uptake. By reacting the aldehyde, the scaffold can be incorporated into larger, more complex molecules tailored to interact with specific binding sites on proteins or nucleic acids. This modularity is highly advantageous in the rational design of molecular probes.

Table 2: Applications of Probes Derived from Iodobenzaldehyde Scaffolds

| Application Area | Probe Functionality | Target Class Example | Detection Method |

| Enzyme Inhibition | Binds to the active site to block catalysis | Kinases, Proteases | Fluorescence, Radiometric assays |

| Receptor Binding | Competes with natural ligands for binding | G-protein coupled receptors (GPCRs) | Radioligand binding assays, FRET |

| Cellular Imaging | Visualizes the localization of a target | Specific cellular proteins | Fluorescence Microscopy |

| Affinity Chromatography | Immobilized probe to purify a target protein | Any protein of interest | Western Blot, Mass Spectrometry |

Computational and Theoretical Investigations of 2 Ethoxy 5 Iodobenzaldehyde and Its Reaction Pathways

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. A typical DFT study on 2-Ethoxy-5-iodobenzaldehyde would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, various ground-state properties could be calculated, such as:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecular structure.

Electronic Properties: Dipole moment, polarizability, and molecular electrostatic potential (MEP), which indicate the charge distribution and potential sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Without specific research, hypothetical data tables for these properties cannot be generated.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling techniques are employed to study the dynamics of chemical reactions, providing insights into how a reaction proceeds from reactants to products.

Energy Profiles of Key Transformations

By mapping the potential energy surface of a reaction, computational chemists can construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses, highlighting the energies of reactants, intermediates, transition states, and products. For 2-Ethoxy-5-iodobenzaldehyde, this could involve studying reactions such as nucleophilic substitution at the aromatic ring or reactions involving the aldehyde functional group.

Prediction of Regioselectivity and Stereoselectivity

Computational modeling can be a powerful tool for predicting the outcome of reactions where multiple products are possible. By calculating the activation energies for different reaction pathways, it is possible to predict which regioisomer or stereoisomer will be the major product. For 2-Ethoxy-5-iodobenzaldehyde, this could be relevant in predicting the site of electrophilic aromatic substitution, for instance.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (conformation) and how it interacts with other molecules are critical to its physical and chemical properties.

A conformational analysis of 2-Ethoxy-5-iodobenzaldehyde would involve identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds, particularly the C-O bond of the ethoxy group and the C-C bond connecting the aldehyde group to the aromatic ring. The relative energies of these different conformers would be calculated to determine the most stable conformations.

Furthermore, studies on intermolecular interactions would explore how molecules of 2-Ethoxy-5-iodobenzaldehyde interact with each other or with solvent molecules. This could involve identifying potential hydrogen bonds, halogen bonds (involving the iodine atom), and van der Waals interactions, which are crucial for understanding its bulk properties like melting point and boiling point.

Predictive Studies on Spectroscopic Signatures

Computational chemistry offers powerful tools for the prediction of spectroscopic signatures of molecules like 2-Ethoxy-5-iodobenzaldehyde, providing valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to forecast various spectroscopic properties, including vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy (Infrared Spectra): Theoretical calculations of the infrared (IR) spectrum of 2-Ethoxy-5-iodobenzaldehyde can be performed using DFT methods, often with the B3LYP functional. These calculations predict the vibrational frequencies and intensities of the molecule's normal modes. For 2-Ethoxy-5-iodobenzaldehyde, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and the ethoxy group, C-O stretching of the ether linkage, and vibrations involving the carbon-iodine bond.

Substituents on the benzene (B151609) ring significantly influence the vibrational frequencies. The electron-donating ethoxy group and the electron-withdrawing, yet heavy, iodine atom will cause shifts in the characteristic frequencies of the benzaldehyde (B42025) scaffold compared to the unsubstituted molecule. For instance, the C=O stretching frequency in substituted benzaldehydes is sensitive to the electronic effects of the substituents. docbrown.infolibretexts.org Computational studies on similar substituted aromatic aldehydes have demonstrated a good correlation between calculated and experimental vibrational frequencies. physchemres.org

A predicted IR spectrum for 2-Ethoxy-5-iodobenzaldehyde would likely show prominent peaks corresponding to:

Aromatic C-H stretching vibrations (around 3100-3000 cm⁻¹)

Aliphatic C-H stretching vibrations of the ethoxy group (around 2980-2850 cm⁻¹)

A strong C=O stretching vibration of the aldehyde group (around 1700 cm⁻¹) docbrown.infolibretexts.org

C=C stretching vibrations of the aromatic ring (in the 1600-1450 cm⁻¹ region)

C-O stretching of the ethoxy group

Vibrations associated with the C-I bond at lower frequencies

The table below illustrates a hypothetical prediction of the main vibrational frequencies for 2-Ethoxy-5-iodobenzaldehyde based on typical ranges for substituted benzaldehydes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Ethoxy) | 2980 - 2850 |

| Aldehyde C-H Stretch | 2850 - 2750 |

| Carbonyl (C=O) Stretch | ~1700 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Ether) | 1260 - 1000 |

| C-I Stretch | 600 - 500 |

Electronic Spectroscopy (UV-Vis Spectra): The electronic absorption spectrum of 2-Ethoxy-5-iodobenzaldehyde can be predicted using TD-DFT calculations. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted spectrum is characterized by the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption.

For benzaldehyde and its derivatives, the UV-Vis spectrum typically shows bands arising from π → π* and n → π* transitions. uni-muenchen.denih.gov The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transition of the carbonyl group is weaker and appears at a longer wavelength. The positions and intensities of these bands are modulated by the substituents on the aromatic ring. The ethoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transitions. The iodine atom, with its lone pairs and potential for halogen bonding, can also influence the electronic transitions. nih.gov

Computational studies on substituted benzaldehydes have shown that TD-DFT can provide reliable predictions of their UV-Vis spectra, aiding in the interpretation of experimental results. uni-muenchen.demdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR provides the definitive structure, computational methods can predict ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using DFT with the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the electronic effects of the ethoxy and iodo substituents. Such predictions can be a valuable tool in the structural elucidation of novel compounds. researchgate.net

Design Principles for New Derivatives Based on Computational Insights

Computational insights into the electronic and structural properties of 2-Ethoxy-5-iodobenzaldehyde can guide the rational design of new derivatives with tailored properties for various applications. In silico methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this process.

Modulating Electronic Properties: DFT calculations can reveal how modifications to the 2-Ethoxy-5-iodobenzaldehyde scaffold affect its electronic properties, such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). mdpi.comresearchgate.net For instance, introducing further electron-donating or electron-withdrawing groups at other positions on the benzene ring can tune the molecule's reactivity and photophysical properties.

Electron-Donating Groups (EDGs): Adding groups like amino (-NH₂) or additional alkoxy groups could increase the electron density of the aromatic ring, potentially enhancing its reactivity in certain reactions and shifting its absorption spectrum to longer wavelengths.

Electron-Withdrawing Groups (EWGs): Introducing groups like nitro (-NO₂) or cyano (-CN) would decrease the electron density of the ring, which can be desirable for applications requiring electron-poor aromatic systems. nih.gov

Structure-Based Design for Biological Activity: If 2-Ethoxy-5-iodobenzaldehyde is considered a scaffold for developing biologically active molecules, such as enzyme inhibitors, computational techniques can be employed to design more potent and selective derivatives. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. By understanding the binding mode of 2-Ethoxy-5-iodobenzaldehyde within the active site of a target protein, modifications can be designed to enhance binding affinity. For example, adding functional groups that can form specific hydrogen bonds or hydrophobic interactions with the protein can lead to more potent inhibitors. mdpi.comresearchgate.net

QSAR Studies: These studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, new derivatives with improved properties can be predicted and prioritized for synthesis.

Design Principles for Novel Derivatives:

| Design Strategy | Computational Approach | Predicted Outcome | Potential Application Area |

| Enhance binding to a biological target | Molecular Docking, Molecular Dynamics | Introduction of functional groups that form specific interactions (e.g., hydrogen bonds, salt bridges) with the target protein, leading to increased binding affinity. | Drug Discovery (e.g., enzyme inhibitors) |

| Tune photophysical properties for optical applications | TD-DFT Calculations | Modification of the conjugated system or addition of auxochromes/chromophores to shift the absorption and emission wavelengths. | Materials Science (e.g., dyes, sensors) |

| Modify reactivity for synthetic applications | DFT (HOMO-LUMO analysis, MEP) | Introduction of activating or deactivating groups to control the regioselectivity and rate of chemical reactions. | Organic Synthesis |

| Improve pharmacokinetic properties (ADME) | In silico ADME prediction models | Modification of lipophilicity, polar surface area, and other descriptors to enhance absorption, distribution, metabolism, and excretion profiles. | Medicinal Chemistry |

By leveraging these computational approaches, the design of new derivatives of 2-Ethoxy-5-iodobenzaldehyde can be shifted from a trial-and-error process to a more rational and efficient endeavor, accelerating the discovery of novel molecules with desired functionalities.

Future Perspectives and Emerging Research Avenues for 2 Ethoxy 5 Iodobenzaldehyde

Integration into Automated and High-Throughput Synthesis Platforms

The field of chemical synthesis is undergoing a paradigm shift with the advent of automated and high-throughput platforms. nih.gov These systems, which leverage robotics and sophisticated software, offer significant advantages in terms of speed, reproducibility, and the ability to explore vast chemical spaces efficiently. nih.govyoutube.com The integration of 2-Ethoxy-5-iodobenzaldehyde into these platforms is a promising future direction.

Automated systems are adept at performing complex, multi-step syntheses that are often laborious and prone to human error when performed manually. nih.gov Given that 2-Ethoxy-5-iodobenzaldehyde is a key intermediate for more complex molecules, its availability within an automated workflow would streamline the production of libraries of derivatives. For instance, the aldehyde functionality can be targeted for reductive aminations, Wittig reactions, or condensations, while the iodo-group serves as a handle for various cross-coupling reactions. An automated platform could systematically perform these reactions in parallel, using a diverse set of building blocks to rapidly generate a large number of novel compounds for screening in drug discovery or materials science.

Flow chemistry, a key component of many automated synthesis systems, is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. nih.gov The synthesis of substituted benzaldehydes can sometimes involve such conditions, and flow reactors can offer enhanced safety and control over reaction parameters like temperature and pressure. The development of a robust flow-based synthesis for 2-Ethoxy-5-iodobenzaldehyde itself, and its subsequent derivatization, would be a significant step towards its integration into these modern synthetic workflows. While the application of robotics to solve all challenges in organic synthesis is still a subject of discussion, the utility of these systems for routine and optimization tasks is clear. substack.comchemistryworld.com

Exploration of Novel Catalytic Transformations

The molecular architecture of 2-Ethoxy-5-iodobenzaldehyde offers multiple sites for catalytic functionalization, making it a prime candidate for the exploration of novel catalytic transformations. The carbon-iodine bond is particularly attractive for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. rug.nlacs.org

Future research will likely focus on expanding the range of coupling partners used with 2-Ethoxy-5-iodobenzaldehyde. This includes not only standard Suzuki, Heck, and Sonogashira couplings but also more advanced transformations like Buchwald-Hartwig aminations, C-H activation/functionalization, and dual-catalytic cycles that can forge complex bonds in a single step. For example, a palladium-catalyzed reaction could couple a boronic acid at the iodo-position, while a separate organocatalyst simultaneously activates the aldehyde for an asymmetric addition, all within a single pot. Such tandem reactions represent a highly efficient approach to building molecular complexity. liberty.edu

Furthermore, the interplay between the ethoxy, iodo, and aldehyde groups could lead to novel intramolecular catalytic cycles. A catalyst could be designed to coordinate to the aldehyde's oxygen, directing a reaction at the ortho-ethoxy group or facilitating a transformation involving the nearby iodine atom. The development of catalysts that can selectively functionalize one part of the molecule while the other reactive groups remain untouched is a significant challenge and a key area for future investigation. Biocatalysis, using enzymes to perform specific transformations, also presents an intriguing avenue for the selective modification of 2-Ethoxy-5-iodobenzaldehyde under mild, environmentally friendly conditions. siena.edu

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which involves the study of non-covalent interactions, is a rapidly growing field with applications in areas such as drug delivery, sensing, and smart materials. 2-Ethoxy-5-iodobenzaldehyde possesses key features that make it an excellent candidate for use in the design of self-assembling systems.

The iodine atom is a powerful halogen bond donor. Halogen bonding is a highly directional and tunable non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state and in solution. nih.gov The iodine on the benzaldehyde (B42025) ring can interact with halogen bond acceptors (such as nitrogen or oxygen atoms on other molecules) to form well-defined supramolecular structures like chains, sheets, or more complex three-dimensional networks. nih.gov By pairing 2-Ethoxy-5-iodobenzaldehyde with complementary molecules, it is possible to engineer new co-crystals and materials with specific topologies and properties.

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are becoming increasingly important in chemical manufacturing. worldwidejournals.com Future research on 2-Ethoxy-5-iodobenzaldehyde will undoubtedly focus on developing more sustainable synthetic routes for its production.

Current syntheses of substituted benzaldehydes may rely on harsh reagents, stoichiometric amounts of metal-containing promoters, or volatile organic solvents. organic-chemistry.org Green chemistry approaches would seek to replace these with more environmentally benign alternatives. This could involve the use of catalytic rather than stoichiometric reagents, the replacement of traditional solvents with water or supercritical CO2, and the use of energy-efficient reaction conditions, perhaps powered by microwaves or ultrasound. researchgate.net

One promising avenue is the use of biocatalysts, such as enzymes, to carry out key steps in the synthesis. rsc.org Enzymes operate under mild conditions in aqueous environments and can offer exquisite selectivity, reducing the need for protecting groups and minimizing byproduct formation. Another approach is the redesign of the synthetic pathway to improve atom economy, ensuring that the maximum number of atoms from the starting materials are incorporated into the final product. acs.org For example, developing a one-pot synthesis from readily available precursors that avoids the isolation of intermediates would significantly improve the process's efficiency and reduce waste. rug.nlacs.org The use of coenzyme-catalyzed reactions, which mimic biological processes, also offers a green alternative to traditional synthetic methods. worldwidejournals.com

Role in Advanced Materials Science Beyond Traditional Applications

The reactivity of 2-Ethoxy-5-iodobenzaldehyde makes it a versatile building block for the creation of advanced functional materials. Its potential extends beyond its use as a simple intermediate into the realm of polymer chemistry, organic electronics, and sensor technology.

The aldehyde and iodo- functionalities can both be used as handles for polymerization. The aldehyde can undergo polycondensation reactions, while the iodo-group can participate in cross-coupling polymerization methods like Suzuki-Miyaura polycondensation. This dual reactivity could be exploited to create novel polymer architectures, such as hyperbranched polymers or cross-linked networks. The resulting materials could have unique thermal, mechanical, or optical properties, depending on the co-monomers used.

In the field of organic electronics, molecules with tailored electronic properties are in high demand for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic nature of the 2-Ethoxy-5-iodobenzaldehyde ring is influenced by the electron-donating ethoxy group and the electron-withdrawing/heavy atom effect of the iodine. By incorporating this moiety into larger conjugated systems, it may be possible to tune the energy levels of the resulting materials and enhance their performance in electronic devices. The presence of the iodine atom could also promote intersystem crossing, a desirable property for materials used in photodynamic therapy or as phosphorescent emitters.

Finally, the reactive aldehyde group can be used to immobilize the molecule onto surfaces or nanoparticles, creating functionalized materials for sensing applications. For example, a surface coated with 2-Ethoxy-5-iodobenzaldehyde could be used to selectively capture and detect specific analytes that react with the aldehyde. The iodine atom could also serve as a useful label for characterization by techniques such as X-ray fluorescence.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-5-iodobenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized benzaldehyde derivative. For example, direct electrophilic iodination of 2-ethoxybenzaldehyde using iodine monochloride (ICl) in acetic acid at 0–5°C can yield the target compound. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to ICl) and reaction time (2–4 hours) to minimize over-iodination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) ensures removal of unreacted iodine and byproducts .

Q. How should researchers characterize 2-Ethoxy-5-iodobenzaldehyde to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (CDCl) should show characteristic peaks for the aldehyde proton (~10 ppm), ethoxy group (δ 1.4–1.5 ppm for CH, δ 4.1–4.3 ppm for OCH), and aromatic protons (δ 7.5–8.5 ppm).

- FT-IR : Confirm the aldehyde C=O stretch at ~1700 cm and C-I stretch at ~500 cm.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 292.946 (calculated for CHIO). Cross-validate with NIST reference data .

Q. What safety protocols are critical when handling 2-Ethoxy-5-iodobenzaldehyde?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Collect iodine-containing waste separately in designated containers for halogenated organics.

- Emergency Measures : Immediate decontamination with ethanol for skin contact; eye exposure requires 15-minute flushing with saline .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for 2-Ethoxy-5-iodobenzaldehyde across studies?

- Methodological Answer : Contradictions often arise from solvent polarity, impurities, or tautomerism. For example, aldehyde proton shifts vary with solvent (DMSO vs. CDCl). To resolve:

- Compare data with authenticated standards (e.g., NIST or EFSA databases).

- Perform spiking experiments with pure samples to identify overlapping peaks.

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in ambiguous cases .

Q. What strategies prevent competing side reactions (e.g., deiodination or ether cleavage) during derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aldehyde with acetal groups before introducing reactive reagents.

- Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to avoid deiodination.

- Low-Temperature Conditions : Maintain reactions below 50°C to preserve the ethoxy group .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying trace impurities in 2-Ethoxy-5-iodobenzaldehyde?

- Methodological Answer :

- Column : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/water (60:40 to 90:10) with 0.1% trifluoroacetic acid.

- Validation Parameters :

- Linearity : R ≥ 0.999 over 0.1–100 µg/mL.

- LOD/LOQ : ≤0.05 µg/mL and ≤0.1 µg/mL, respectively.

- Recovery : 95–105% for spiked samples.

Cross-check with GC-MS for volatile impurities .

Q. What are the stability profiles of 2-Ethoxy-5-iodobenzaldehyde under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C; UV exposure causes aldehyde oxidation to carboxylic acid.

- Thermal Stability : Decomposes above 150°C (TGA data).

- Humidity : Hygroscopic; use desiccants (silica gel) to prevent hydrolysis of the ethoxy group. Monitor via periodic NMR/HPLC .

Methodological and Ethical Considerations

Q. How can researchers design experiments to explore 2-Ethoxy-5-iodobenzaldehyde’s applications in asymmetric catalysis?

- Methodological Answer :

- Substrate Scope : Test reactivity with chiral amines (e.g., (R)-BINOL) to form imine intermediates.

- Kinetic Studies : Use in situ IR to track aldehyde conversion rates.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and enantioselectivity .

Q. What ethical guidelines apply to studies involving 2-Ethoxy-5-iodobenzaldehyde in biomedical research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.